molecular formula C10H5BrF3NS B12081376 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole

4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole

Cat. No.: B12081376
M. Wt: 308.12 g/mol
InChI Key: JWYZAZIPKLMAEP-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 4-bromoacetophenone with trifluoromethylthiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often require heating and the use of a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C10H5BrF3NS

Molecular Weight

308.12 g/mol

IUPAC Name

4-bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C10H5BrF3NS/c11-8-5-16-9(15-8)6-1-3-7(4-2-6)10(12,13)14/h1-5H

InChI Key

JWYZAZIPKLMAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)Br)C(F)(F)F

Origin of Product

United States

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